Product packaging for 4-(Hexyloxy)-3-hydroxybenzaldehyde(Cat. No.:)

4-(Hexyloxy)-3-hydroxybenzaldehyde

Cat. No.: B295993
M. Wt: 222.28 g/mol
InChI Key: WWVRQKQFVYFQDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Hexyloxy)-3-hydroxybenzaldehyde (: 137916-68-8) is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.280 g/mol . Key physical properties include a density of 1.1±0.1 g/cm³ and a boiling point of 353.6±22.0 °C at 760 mmHg . The compound's structure features both aldehyde and hydroxy functional groups on a benzene ring that is substituted with a hexyloxy chain, making it a valuable intermediate in synthetic chemistry . As a derivative of hydroxybenzaldehyde, this compound serves as a key building block in organic synthesis and materials science research. Hydroxybenzaldehyde derivatives are prevalent in natural product synthesis and pharmaceutical research; for instance, 4-hydroxybenzaldehyde is a known precursor to 4-hydroxyphenylglycine, which is used in the synthesis of penicillins . Furthermore, such derivatives are found in various botanical sources, suggesting potential applications in the study of natural products and biologically active molecules . Researchers may employ this compound in the development of novel liquid crystals, given that structural analogs like 4-Hexyloxybenzaldehyde are commonly used in the synthesis of organic electronic and optical materials. This product is classified as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Safe handling procedures should be followed. As with similar benzaldehyde derivatives, it may cause skin and eye irritation, and may cause respiratory irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O3 B295993 4-(Hexyloxy)-3-hydroxybenzaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

4-hexoxy-3-hydroxybenzaldehyde

InChI

InChI=1S/C13H18O3/c1-2-3-4-5-8-16-13-7-6-11(10-14)9-12(13)15/h6-7,9-10,15H,2-5,8H2,1H3

InChI Key

WWVRQKQFVYFQDX-UHFFFAOYSA-N

SMILES

CCCCCCOC1=C(C=C(C=C1)C=O)O

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)C=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 Hexyloxy 3 Hydroxybenzaldehyde and Its Precursors/derivatives

Direct Synthesis of 4-(Hexyloxy)-3-hydroxybenzaldehyde

The most direct route to this compound involves the selective O-alkylation of 3,4-dihydroxybenzaldehyde (B13553), also known as protocatechuic aldehyde. This transformation requires careful control of reaction conditions to ensure the hexyloxy group is introduced preferentially at the 4-position.

Specific Reaction Pathways

The primary method for the synthesis of this compound is the Williamson ether synthesis. wikipedia.orgkhanacademy.orgtcichemicals.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the monosodium salt of 3,4-dihydroxybenzaldehyde is reacted with an n-hexyl halide. The regioselectivity of this reaction, favoring alkylation at the 4-position, is attributed to the higher acidity of the para-hydroxyl group compared to the meta-hydroxyl group. The formation of an intramolecular hydrogen bond between the 3-hydroxyl group and the aldehyde's carbonyl group can also decrease the nucleophilicity of the 3-hydroxyl group. mdpi.com

A general procedure for the selective protection of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde has been described. mdpi.com This involves the reaction of 3,4-dihydroxybenzaldehyde with an alkyl halide in the presence of a weak base like sodium bicarbonate in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

Reaction Scheme:

Optimization of Reaction Conditions and Yields

ParameterConditionEffect on Yield and Selectivity
Base Weak bases (e.g., NaHCO₃, K₂CO₃)Favors selective mono-alkylation at the 4-position.
Solvent Polar aprotic (e.g., DMF, Acetone)Facilitates the Sₙ2 reaction.
Temperature Moderate (e.g., 40-80°C)Increases reaction rate without promoting side reactions.
Leaving Group I > Br > ClA better leaving group on the alkyl halide increases the reaction rate.

Precursor Chemistry: Strategies for Alkoxybenzaldehyde Formation

The synthesis of this compound relies on the availability of its key precursors, namely 3,4-dihydroxybenzaldehyde and various functionalized benzaldehydes.

Etherification of Hydroxybenzaldehydes

The etherification of hydroxybenzaldehydes is a fundamental transformation in the synthesis of alkoxybenzaldehydes. The Williamson ether synthesis is a widely employed method for this purpose. wikipedia.orgbyjus.com In a typical procedure, a hydroxybenzaldehyde is treated with a base, such as potassium carbonate, to form a phenoxide ion, which then acts as a nucleophile, attacking an alkyl halide to form the corresponding ether. khanacademy.org The reaction is generally carried out in a polar solvent like ethanol (B145695) or DMF and often requires heating to proceed at a reasonable rate. khanacademy.org

Reductive etherification presents an alternative pathway, where an aldehyde is converted to an ether in the presence of an alcohol and a suitable catalyst. wikipedia.org

Preparation of 4-Hydroxybenzaldehyde (B117250) and its Functionalized Derivatives

4-Hydroxybenzaldehyde is a crucial starting material for many synthetic routes. It can be prepared through several methods:

Oxidation of p-Cresol (B1678582): This is a common industrial method where p-cresol is oxidized using air or oxygen in the presence of a catalyst. google.com

Reimer-Tiemann Reaction: Phenol (B47542) can be formylated using chloroform (B151607) in a basic solution to yield a mixture of o- and p-hydroxybenzaldehyde, from which the p-isomer can be separated.

From Phenol and Glyoxylic Acid: This method involves the reaction of phenol with glyoxylic acid followed by oxidation.

3,4-Dihydroxybenzaldehyde (protocatechuic aldehyde) is another critical precursor. It can be synthesized by:

Reaction of Catechol with Glyoxylic Acid: Catechol reacts with glyoxylic acid in a basic medium, followed by oxidation to yield 3,4-dihydroxybenzaldehyde. wipo.int

Demethylation of Vanillin (B372448): Vanillin (4-hydroxy-3-methoxybenzaldehyde) can be demethylated to produce 3,4-dihydroxybenzaldehyde.

Derivatization Pathways and Functionalization Strategies

The aldehyde and hydroxyl functional groups in this compound offer multiple avenues for further chemical modification.

The aldehyde group can readily undergo reactions to form a variety of derivatives. A common derivatization is the formation of Schiff bases through condensation with primary amines. For example, vanillin, a structurally similar compound, has been used to synthesize a range of Schiff base derivatives with various amines. mdpi.com

Formation of Schiff Base Ligands and Compounds

Schiff base ligands, characterized by the azomethine (-C=N-) group, are readily synthesized from this compound. This functional group is a cornerstone in the development of various compounds, including liquid crystals and biologically active molecules. The formation of the imine bond is typically achieved through the condensation of an aldehyde or ketone with a primary amine. nih.gov

Condensation Reactions with Amines

The condensation of this compound with various primary amines is a direct and efficient method for the synthesis of Schiff bases. This reaction typically involves the mixing of equimolar amounts of the aldehyde and the amine in a suitable solvent, often with catalytic amounts of acid or base to facilitate the dehydration process. nih.gov The reaction proceeds via a two-step mechanism: the initial formation of a hemiaminal intermediate, followed by the elimination of a water molecule to form the stable Schiff base. researchgate.net

The choice of reactants and reaction conditions can influence the properties of the resulting Schiff base. For instance, the reaction of 4-hydroxy-3-methoxybenzaldehyde (vanillin) with different aromatic amines in ethanol as a green solvent, catalyzed by triethylamine, yields a variety of Schiff bases. researchgate.net Similarly, a mechanochemical, solvent-free approach has been employed for the synthesis of a Schiff base ligand from 4-hydroxy-3-methoxybenzaldehyde and glycine, showcasing a green chemistry methodology with high yields. rsisinternational.orgrepec.org This method involves grinding the reactants together at room temperature, which drives the reaction to completion. rsisinternational.org

The stability of the resulting Schiff base can be influenced by the electronic and steric effects of the substituents on both the aldehyde and the amine. For example, the condensation of 2-nitrobenzaldehyde (B1664092) with 4-amino-3,5-dimethyl-1,2,4-triazole shows that the formation of the hemiaminal and its subsequent conversion to the Schiff base is solvent-dependent. mdpi.com Apolar aprotic solvents favor the hemiaminal, while polar solvents shift the equilibrium towards the Schiff base. mdpi.com

Synthesis of Schiff Base Liquid Crystals from 4-((4-(Hexyloxy)phenylimino)methyl)phenol Intermediates

A notable application of Schiff bases derived from hexyloxy-substituted benzaldehydes is in the synthesis of liquid crystals. A new series of Schiff base/ester liquid crystals, specifically 4-substitutedphenyl 4-[(4-(hexyloxy)phenylimino)methyl]benzoates, have been synthesized. mdpi.com These compounds exhibit mesomorphic properties, meaning they can exist in a state between a conventional liquid and a solid crystal. mdpi.com The synthesis involves the reaction of a 4-[(4-(hexyloxy)phenylimino)methyl]benzoic acid intermediate with various substituted phenols. mdpi.com The thermal stability and mesomorphic behavior of these compounds have been characterized using techniques such as differential scanning calorimetry (DSC) and polarized optical microscopy (POM). mdpi.com

N-arylidene-4-(hexyloxy)benzenamine Synthesis

The synthesis of N-arylidene-4-(hexyloxy)benzenamine and its derivatives is another key transformation. These compounds are a class of Schiff bases where the nitrogen atom is attached to a 4-(hexyloxy)phenyl group. For instance, a series of (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline compounds have been prepared by reacting 4-(benzyloxy)benzaldehyde (B125253) with various 4-alkyloxy anilines in refluxing absolute ethanol. nih.gov These compounds have been shown to exhibit liquid crystalline properties, with the specific mesophase depending on the length of the alkyloxy chain. nih.gov

Integration into Chalcone (B49325) Frameworks

Chalcones, or 1,3-diaryl-2-propen-1-ones, are another important class of organic compounds synthesized from this compound. They are characterized by an α,β-unsaturated ketone system and are precursors to flavonoids and isoflavonoids.

Claisen-Schmidt Condensation and Analogous Reactions

The most common method for synthesizing chalcones is the Claisen-Schmidt condensation. wikipedia.orgtaylorandfrancis.com This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone. wikipedia.org In the context of this compound, it would react with an appropriate acetophenone (B1666503) derivative. The reaction is typically carried out in the presence of a strong base like sodium hydroxide (B78521) or potassium hydroxide in a polar solvent such as ethanol. taylorandfrancis.comresearchgate.net The base deprotonates the α-carbon of the ketone, forming an enolate ion, which then acts as a nucleophile and attacks the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone readily dehydrates to form the α,β-unsaturated chalcone.

Variations of the Claisen-Schmidt condensation have been developed to improve yields and employ more environmentally friendly conditions. rasayanjournal.co.in For example, solvent-free grinding techniques using solid NaOH as a catalyst have been reported to give quantitative yields of chalcones. rasayanjournal.co.innih.gov Microwave-assisted synthesis is another green chemistry approach that can significantly reduce reaction times and improve yields. numberanalytics.comscielo.org.bo

The following table summarizes the synthesis of chalcone derivatives via Claisen-Schmidt condensation:

AldehydeKetoneCatalystSolventYieldReference
4-Hydroxybenzaldehyde4-HydroxyacetophenoneSolid NaOHNone (grinding)66.67% rasayanjournal.co.in
Substituted BenzaldehydesAcetophenone derivativesNaOHEthanol- researchgate.net
4-Hydroxy acetophenone2-ChlorobenzaldehydeKOHPEG-400- rjpbcs.com
Benzaldehyde (B42025)AcetophenoneKOH-- researchgate.net

Heterocyclic Compound Synthesis

The structural framework of this compound is a valuable starting point for the synthesis of various heterocyclic systems. The aldehyde and hydroxyl groups are prime sites for cyclization and condensation reactions.

Thiazolidinedione Derivatives

The synthesis of thiazolidinedione derivatives from aromatic aldehydes is a well-established process, typically achieved through a Knoevenagel condensation. This reaction involves the condensation of an active methylene (B1212753) compound, in this case, 2,4-thiazolidinedione (B21345), with an aldehyde.

The reaction of this compound with 2,4-thiazolidinedione proceeds via this condensation mechanism to yield 5-(4-(Hexyloxy)-3-hydroxybenzylidene)thiazolidine-2,4-dione. The process is often catalyzed by a weak base, such as piperidine (B6355638) or pyridine, in a suitable solvent like ethanol. The resulting product incorporates the substituted benzylidene moiety at the C5 position of the thiazolidinedione ring. Research on analogous compounds, such as those derived from 3-hydroxy-4-methoxybenzaldehyde, confirms the viability of this synthetic route. nih.govfrontiersin.org

Reactant 1Reactant 2ProductReaction Type
This compound2,4-Thiazolidinedione5-(4-(Hexyloxy)-3-hydroxybenzylidene)thiazolidine-2,4-dioneKnoevenagel Condensation
Triazole Ring Formation (e.g., Copper(I)-Catalyzed Azide (B81097)–Alkyne Cycloaddition)

The formation of a 1,2,3-triazole ring is commonly accomplished using the Copper(I)-Catalyzed Azide–Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This reaction creates a 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an organic azide. nih.gov

To utilize this compound in a CuAAC reaction, it must first be functionalized to contain either a terminal alkyne or an azide group. A straightforward approach involves the propargylation of the phenolic hydroxyl group. By reacting this compound with propargyl bromide in the presence of a base like potassium carbonate, the terminal alkyne functionality is introduced, forming 3-(prop-2-yn-1-yloxy)-4-(hexyloxy)benzaldehyde. This alkyne-modified derivative can then undergo the CuAAC reaction with an organic azide, such as benzyl (B1604629) azide, catalyzed by a copper(I) source (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate) to yield the corresponding 1,2,3-triazole derivative. researchgate.net

Table 2: Synthesis of a Triazole Derivative

Step Starting Material Reagent(s) Intermediate/Product Reaction Type
1 This compound Propargyl bromide, K₂CO₃ 3-(prop-2-yn-1-yloxy)-4-(hexyloxy)benzaldehyde Williamson Ether Synthesis
Oxadiazole-Containing Compounds

The 1,3,4-oxadiazole (B1194373) ring is another important heterocycle that can be synthesized from carboxylic acid derivatives. nih.govnih.gov A common synthetic pathway involves the cyclodehydration of a diacylhydrazine intermediate. nih.gov

To synthesize an oxadiazole from this compound, the aldehyde group must first be oxidized to a carboxylic acid, yielding 4-(Hexyloxy)-3-hydroxybenzoic acid. This acid can then be converted to a more reactive derivative, such as an ester (e.g., via Fischer esterification) or an acid chloride. The resulting ester can be reacted with hydrazine (B178648) hydrate (B1144303) to form the corresponding acid hydrazide, 4-(hexyloxy)-3-hydroxybenzohydrazide. Subsequent reaction of this hydrazide with a second carboxylic acid derivative (e.g., benzoyl chloride) would produce a diacylhydrazine intermediate. The final step is the cyclodehydration of this intermediate using a dehydrating agent like phosphorus oxychloride (POCl₃) or thionyl chloride to form the 2,5-disubstituted 1,3,4-oxadiazole ring. nih.gov

Hantzsch Dihydropyridine (B1217469) Synthesis

The Hantzsch dihydropyridine synthesis is a classic multi-component reaction that produces 1,4-dihydropyridine (B1200194) (1,4-DHP) derivatives. wikipedia.org This one-pot condensation brings together an aldehyde, two equivalents of a β-ketoester (such as ethyl acetoacetate), and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgorganic-chemistry.org The reaction is driven by the formation of a stable, substituted dihydropyridine ring system. organic-chemistry.orgnih.gov

In this synthesis, this compound serves as the aldehyde component. It reacts with two molecules of ethyl acetoacetate (B1235776) and ammonium carbonate in a solvent like ethanol. The reaction proceeds through the formation of chalcone and enamine intermediates, which then condense to form the final 1,4-dihydropyridine product. wikipedia.org The resulting molecule, diethyl 4-(4-(hexyloxy)-3-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, features the substituted phenyl group at the 4-position of the dihydropyridine ring. nih.gov

Table 3: Hantzsch Dihydropyridine Synthesis

Aldehyde Component β-Ketoester Nitrogen Source Product

Alkoxybiphenyl and Benzylideneaniline (B1666777) Benzoate (B1203000) Linkages

The aldehyde functionality of this compound is readily used to form imines, also known as Schiff bases, through condensation with primary amines. This reaction forms the basis for creating benzylideneaniline linkages. When the amine is part of a benzoate structure, a molecule incorporating both a benzylideneaniline and a benzoate linkage can be synthesized.

For example, the condensation reaction between this compound and an aminobenzoate, such as methyl 4-aminobenzoate, yields a product containing a benzylideneaniline (imine) core linked to a benzoate ester. The reaction is typically carried out by refluxing the reactants in a solvent like ethanol, often with a catalytic amount of acid. The resulting product, methyl 4-((4-(hexyloxy)-3-hydroxybenzylidene)amino)benzoate, contains the desired linkages. This structure combines the features of the hexyloxy-substituted phenol with those of the aminobenzoate moiety through a stable imine bridge.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Hexyloxy 3 Hydroxybenzaldehyde and Its Derivatives

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy is a powerful technique for identifying functional groups within a molecule. The analysis of 4-(Hexyloxy)-3-hydroxybenzaldehyde and its derivatives reveals characteristic absorption bands that confirm their structural features.

In a typical FT-IR spectrum of a 4-alkoxy-3-hydroxybenzaldehyde derivative, several key vibrational modes are observed. The presence of a hydroxyl (-OH) group is indicated by a broad absorption band in the region of 3100-3500 cm⁻¹. For instance, in 3-ethoxy-4-hydroxybenzaldehyde (B1662144), a related compound, this O-H stretching vibration is observed around 3165 cm⁻¹. The aldehydic C-H stretching vibration typically appears as a distinct peak near 2800-2900 cm⁻¹.

The carbonyl (C=O) stretching vibration of the aldehyde group is one of the most intense and characteristic bands in the spectrum, generally found in the range of 1660-1700 cm⁻¹. For 3-ethoxy-4-hydroxybenzaldehyde, this peak is located at approximately 1678 cm⁻¹. The aromatic C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the ether linkage are typically observed between 1200 and 1300 cm⁻¹. rasayanjournal.co.in

The aliphatic C-H stretching vibrations of the hexyloxy group in this compound are expected in the 2850-2960 cm⁻¹ range. The spectrum of 4-(hexyloxy)benzaldehyde, a closely related compound, shows prominent peaks in this region, confirming the presence of the hexyl chain. nist.gov

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound and Related Derivatives

Functional GroupVibrational Mode4-(hexyloxy)benzaldehyde (cm⁻¹) nist.gov3-ethoxy-4-hydroxybenzaldehyde (cm⁻¹) rasayanjournal.co.in4-hydroxybenzaldehyde (B117250) (cm⁻¹) nist.gov3-hydroxybenzaldehyde (B18108) (cm⁻¹) researchgate.net
-OHO-H stretch-~316531813290
AldehydeC-H stretch~2870, ~2770-2850, 27602860, 2760
CarbonylC=O stretch~1685~167816781689
AromaticC=C stretch~1600, ~1580~1589, ~15101590, 15121583, 1460
EtherC-O stretch~1250, ~1160~1271, ~1142--
AlkylC-H stretch~2940, ~2860---

Note: Data for this compound is inferred from related compounds.

Raman Spectroscopy Investigations

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of 3-ethoxy-4-hydroxybenzaldehyde shows a strong band for the C=O stretch at approximately 1674 cm⁻¹. The aromatic ring stretching vibrations are also prominent, appearing around 1591 cm⁻¹ and 1607 cm⁻¹. rasayanjournal.co.in For 4-hydroxybenzaldehyde, a strong Raman band is observed at 1700 cm⁻¹, attributed to the C=O stretching of the aldehyde group. chemwhat.comchemicalbook.com The symmetric breathing vibration of the benzene (B151609) ring typically gives a strong and sharp signal in the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aldehydic proton, aromatic protons, the hydroxyl proton, and the protons of the hexyloxy chain.

The aldehydic proton (CHO) is highly deshielded and is expected to appear as a singlet in the downfield region, typically between δ 9.5 and 10.0 ppm. For comparison, the aldehydic proton of 4-hydroxybenzaldehyde appears at δ 9.77 ppm in CDCl₃. researchgate.net The phenolic hydroxyl proton (-OH) signal is also a singlet and its chemical shift can vary depending on the solvent and concentration, but it is generally found between δ 5.0 and 8.0 ppm.

The aromatic region will display signals for the three protons on the benzene ring. Due to the substitution pattern, these protons will exhibit splitting patterns (doublets and doublets of doublets) in the range of δ 6.8 to 7.5 ppm. The protons of the hexyloxy chain will appear in the upfield region. The -OCH₂- protons adjacent to the oxygen atom are expected around δ 4.0 ppm as a triplet. The other methylene (B1212753) protons of the hexyl chain will resonate between δ 1.3 and 1.8 ppm, and the terminal methyl group (-CH₃) will appear as a triplet around δ 0.9 ppm.

Table 2: ¹H NMR Chemical Shifts (δ, ppm) for this compound Derivatives in CDCl₃

Proton4-hydroxybenzaldehyde researchgate.netrsc.org3-hydroxybenzaldehyde rsc.orgchemicalbook.com4-phenacyloxy-3-methoxybenzaldehyde chemwhat.com
-CHO9.77 (s)9.96 (s)9.83 (s)
Ar-H7.77 (d), 6.91 (d)7.47-7.14 (m)7.99-6.85 (m)
-OH5.83 (s)5.55 (s)-
-OCH₂---5.47 (s)
-OCH₃--3.96 (s)

Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, and 'm' denotes multiplet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the aldehyde group in this compound is expected to have a chemical shift in the range of δ 190-195 ppm. For instance, the aldehydic carbon in 4-phenacyloxy-3-methoxybenzaldehyde appears at δ 190.90 ppm. chemwhat.com

The aromatic carbons will resonate in the region of δ 110-165 ppm. The carbon attached to the hydroxyl group (C-3) and the carbon attached to the hexyloxy group (C-4) will be shifted downfield due to the electronegativity of the oxygen atoms. The carbons of the hexyloxy chain will appear in the upfield region of the spectrum, typically between δ 14 and 70 ppm. The carbon of the -OCH₂- group will be around δ 68-70 ppm, while the terminal methyl carbon will be at approximately δ 14 ppm.

Table 3: ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives in CDCl₃

Carbon4-hydroxybenzaldehyde hmdb.cachemicalbook.com3-hydroxybenzaldehyde4-phenacyloxy-3-methoxybenzaldehyde chemwhat.com
C=O~191~192190.90
Ar-C116-162115-158110-150
C-OH~162~158-
C-OR--149.90
-OCH₂---71.48
-OCH₃--56.30
Alkyl-C---

Note: Data for 3-hydroxybenzaldehyde is inferred from general chemical shift ranges. oregonstate.edu

Electronic Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the ultraviolet region. The spectrum is expected to show two main absorption bands corresponding to the π → π* and n → π* transitions.

For 4-hydroxybenzaldehyde in methanol, absorption maxima are observed at 220 nm and 284 nm. chemwhat.com A related compound, 3-ethoxy-4-hydroxybenzaldehyde, shows absorption maxima at approximately 231 nm, 278 nm, and 310 nm in ethanol (B145695). rasayanjournal.co.in The position of these bands can be influenced by the solvent polarity and the presence of substituents on the aromatic ring. The hexyloxy group is not expected to significantly alter the position of the main absorption bands compared to smaller alkoxy groups. In different solvents, shifts in the absorption maxima can be observed. For example, in aqueous NaOH, the absorption maxima of 4-hydroxybenzaldehyde shift to 240 nm and 330 nm due to the deprotonation of the phenolic hydroxyl group. chemwhat.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For derivatives of this compound, such as Schiff bases, UV-Vis spectra reveal characteristic absorption bands corresponding to π-π* and n-π* electronic transitions.

In a study of Schiff base derivatives of 4-propoxybenzaldehyde, which shares a similar alkoxybenzaldehyde structure, π-π* electronic transitions of the aromatic C=C bonds were observed at wavelengths (λmax) of 238 nm and 279 nm. An additional absorption at 361 nm was attributed to the transition of the azomethine (C=N) band. ukm.my Similarly, Schiff bases derived from 4-hydroxy-3-methoxy-5-nitrobenzaldehyde exhibit notable fluorescence properties, with excitation and emission spectra scanned across a range of 220 nm to 750 nm. researchgate.netjocpr.com For some salicylideneaniline (B1219908) derivatives, the S₀→S₁ electronic transition is observed around 350 nm. nih.gov

Table 1: UV-Vis Absorption Data for this compound Derivatives and Related Compounds
Compound/Derivative Typeλmax (nm)TransitionReference
4-Propoxybenzaldehyde Schiff Base238, 279π-π* (Aromatic C=C) ukm.my
4-Propoxybenzaldehyde Schiff Base361n-π* (Azomethine C=N) ukm.my
Salicylideneaniline Derivatives~350S₀→S₁ nih.gov

Photophysical Properties Characterization

The photophysical properties of this compound derivatives, particularly their fluorescence, are of significant interest. Schiff bases derived from this compound and its analogues often exhibit interesting emission characteristics.

For instance, certain salicylideneaniline derivatives display a notable long-wavelength fluorescence at over 540 nm in cyclohexane. nih.gov This phenomenon is often linked to Excited-State Intramolecular Proton Transfer (ESIPT), where the molecule undergoes a tautomerization in the excited state, leading to a large Stokes shift. Theoretical calculations have shown that for some Schiff bases, the enol form is more stable in the ground state, while the proton-transfer tautomer (keto form) is energetically favored in the excited state, supporting the experimental observation of ESIPT. nih.gov The fluorescence of Schiff bases derived from 4-hydroxy-3-methoxy-5-nitrobenzaldehyde has also been a subject of study, indicating the role of substituents on the photophysical behavior. researchgate.netjocpr.com

Table 2: Photophysical Properties of Related Schiff Base Derivatives
Compound TypeEmission Wavelength (nm)SolventObserved PhenomenonReference
Salicylideneaniline Derivatives>540CyclohexaneLong-wavelength fluorescence nih.gov

X-ray Diffraction Analysis

X-ray diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Table 3: Crystallographic Data for Related Benzaldehyde (B42025) Derivatives
CompoundCrystal SystemSpace GroupKey InteractionsReference
3-Hydroxy-4-methoxybenzaldehydeMonoclinicP2₁/cO-H···O, C-H···O nih.gov
4-HydroxybenzaldehydeMonoclinic-O-H···O nih.gov
Acridine (B1665455):3-hydroxybenzaldehyde cocrystalTriclinicP1O–H⋯N, C–H⋯O, C–H⋯π, π–π rsc.org
Acridine:4-hydroxybenzaldehyde cocrystalMonoclinicP2₁/nO–H⋯N, C–H⋯O, C–H⋯π, π–π rsc.org

X-ray Powder Diffraction

X-ray Powder Diffraction (XRPD) is a valuable technique for identifying crystalline phases and obtaining information about the bulk sample. The process involves comparing the inter-planar distances (d-hkl) and intensities of diffraction lines from the sample with reference patterns from databases like the ICDD-PDF2. nih.gov While specific XRPD data for this compound is not detailed in the provided context, this method is widely applicable for the phase identification and quality control of polycrystalline materials. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds through fragmentation analysis. For 4-(hexyloxy)benzaldehyde, the molecular weight is 206.2808 g/mol . nist.gov

The fragmentation of similar compounds provides insight into the expected patterns for this compound. For example, the mass spectrum of 4-hydroxy-3-methoxybenzaldehyde shows a characteristic fragmentation pathway. researchgate.net In the analysis of 4-phenacyloxy benzaldehyde derivatives, GC-MS is used to confirm the molecular mass and purity of the synthesized compounds. orientjchem.orgresearchgate.net The mass spectrum of 4-hydroxybenzaldehyde shows major peaks at m/z 121, 122, 93, and 65. nih.govnist.gov

Table 4: Mass Spectrometry Data for Benzaldehyde Derivatives
CompoundMolecular Weight (g/mol)Key Fragment Ions (m/z)Reference
4-(Hexyloxy)benzaldehyde206.2808- nist.gov
4-Hydroxybenzaldehyde122.1213121, 122, 93, 65 nih.govnist.gov
4-Hydroxybenzaldehyde, TMS derivative194.3025- nist.gov
3-Hydroxybenzaldehyde122.1213- nist.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for confirming the empirical formula of newly synthesized compounds.

For various Schiff base derivatives of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), elemental analysis is consistently reported to verify their composition. For instance, for the derivative with the formula C₁₄H₁₂N₂O₂, the calculated percentages were C, 68.41%; H, 5.30%; N, 12.27%, which were in close agreement with the found values of C, 68.06%; H, 5.13%; N, 12.05%. researchgate.net Such analyses are standard procedure in the characterization of new organic molecules to ensure their purity and confirm their proposed structures. researchgate.net

Table 5: Illustrative Elemental Analysis Data for a Vanillin Schiff Base Derivative (C₁₄H₁₂N₂O₂)
ElementCalculated (%)Found (%)Reference
C68.4168.06 researchgate.net
H5.305.13 researchgate.net
N12.2712.05 researchgate.net

Computational and Theoretical Chemistry Approaches in Investigating 4 Hexyloxy 3 Hydroxybenzaldehyde and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for investigating the fundamental properties of molecules. These calculations allow for the prediction of various molecular attributes, from geometric parameters to electronic and spectroscopic behavior.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. It is extensively used to study the electronic structure and reactivity of a wide range of molecules, including 4-(hexyloxy)-3-hydroxybenzaldehyde and its derivatives.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For flexible molecules like this compound, which possesses a hexyloxy side chain, conformational analysis is crucial to identify the lowest energy conformers. This analysis involves exploring the potential energy surface by rotating flexible dihedral angles. For instance, studies on analogs like chalcones derived from vanillin (B372448) have shown that planar s-cis conformers are often more stable due to favorable π→π* orbital interactions and reduced steric hindrance. ufms.br The optimization process converges on the lowest-energy geometries, which are then used for subsequent calculations. ufms.br

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its ability to accept electrons, reflecting its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical stability and reactivity of a molecule. mdpi.com A smaller gap suggests higher reactivity. For example, in a study of 3-ethoxy-4-hydroxybenzaldehyde (B1662144), the HOMO-LUMO analysis was employed to understand intramolecular charge transfer. rasayanjournal.co.inresearchgate.net Theoretical calculations for similar benzaldehyde (B42025) derivatives have determined HOMO and LUMO energies, providing insights into their electronic properties and reactivity. mdpi.com

PropertyValue (eV)
HOMO Energy -7.937
LUMO Energy -3.086
HOMO-LUMO Gap 4.851
Table 1: Frontier molecular orbital energies and the HOMO-LUMO gap for a similar benzaldehyde derivative, 4-chloro-3-fluorobenzaldehyde, calculated at the B3LYP/6-311++G(d,p) level of theory. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map uses a color scale to represent different potential values on the electron density surface. researchgate.net Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net For instance, in 4-hydroxybenzaldehyde (B117250), the area around the oxygen atoms of the carbonyl and hydroxyl groups shows a negative electrostatic potential, indicating these are likely sites for electrophilic interaction. mdpi.com Conversely, the hydrogen atoms, particularly of the hydroxyl group, are associated with positive potential. researchgate.net

Computational methods are also employed to predict the non-linear optical (NLO) properties of molecules. These properties are crucial for applications in optoelectronics and photonics. The first hyperpolarizability (β) is a key indicator of a molecule's NLO response. mdpi.com High values of β are often associated with significant intramolecular charge transfer. mdpi.com Theoretical calculations of the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) for benzaldehyde derivatives have been performed to assess their potential as NLO materials. mdpi.comnih.gov For example, a study on a cocrystal of acridine (B1665455) with 2,4-dihydroxybenzaldehyde (B120756) revealed calculated first and second hyperpolarizability values that suggest its promise for NLO applications. mdpi.com

PropertyValue
Dipole Moment (µtot) 4.66 Debye
Polarizability (αtot) -
First Hyperpolarizability (βtot) 16.518 x 10-30 esu
Table 2: Calculated electric dipole moment and first hyperpolarizability for 4-hydroxybenzaldehyde. mdpi.com

DFT calculations are highly effective in predicting vibrational spectra (infrared and Raman) and nuclear magnetic resonance (NMR) chemical shifts. Theoretical calculations of vibrational frequencies help in the assignment of experimental spectral bands. nih.gov Similarly, the prediction of 1H and 13C NMR chemical shifts is a powerful tool for structural elucidation. researchgate.netnih.gov For the related compound 4-hexyloxy-3-methoxybenzaldehyde, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to compute its vibrational frequencies and NMR chemical shifts, which showed good agreement with experimental data. nih.gov

Solvent Effect Modeling

The properties and behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. Solvent effect modeling is a computational technique used to predict and analyze these influences. The solubility and thermodynamic properties of hydroxybenzaldehyde derivatives have been studied in various organic solvents, providing a basis for understanding the behavior of this compound.

For instance, studies on 4-hydroxybenzaldehyde in twelve different organic solvents demonstrated that its mole fraction solubility generally increases with rising temperature. The solubility followed a distinct order depending on the solvent, being highest in N,N-dimethylformamide and lowest in toluene, with some exceptions. researchgate.net Computational models such as the modified Apelblat equation and the Wilson model have been successfully used to correlate the experimental solubility data with high accuracy. researchgate.net These models help in understanding the dissolution process, which for 4-hydroxybenzaldehyde was found to be spontaneous and favorable in the tested solvents. researchgate.net

Further investigations into compounds like 3,5-dibromo-4-hydroxybenzaldehyde (B181551) have employed the Kamlet and Taft linear solvation energy relationships to dissect the solvent effect. researchgate.net These analyses reveal that the energy required to create a cavity in the solvent for the solute molecule plays a significant role in determining solubility. researchgate.net Such computational approaches are crucial for predicting how this compound would behave in various solvent environments, which is fundamental for processes like crystallization, purification, and formulation.

Table 1: Solubility of 4-Hydroxybenzaldehyde in Various Solvents at 298.15 K Note: This table is based on data for the analog 4-hydroxybenzaldehyde to illustrate the principles of solvent effects.

SolventMole Fraction Solubility (10³x)
N,N-dimethylformamide289.10
2-Butanone185.70
Acetone181.80
Ethyl acetate129.20
1-Butanol89.26
Isopropanol87.89
n-Propanol74.52
Ethanol (B145695)59.91
Methanol47.95
Acetonitrile34.19
Toluene1.15

This interactive table is generated based on data reported in scientific literature. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational method that examines the electron density of a molecule to provide a detailed picture of chemical bonding and orbital interactions. wisc.edu It translates the complex, many-electron wavefunction into the familiar language of Lewis structures, lone pairs, and bonding orbitals. This analysis is particularly useful for understanding the stabilization originating from hyperconjugation and intramolecular charge transfer.

For example, the interaction between a lone pair (LP) orbital on an oxygen atom and an adjacent antibonding π* orbital of the C-C bond in the ring results in a stabilization energy that quantifies the extent of electron delocalization. By calculating these E(2) values, researchers can pinpoint the most significant intramolecular interactions that stabilize the molecular structure. rasayanjournal.co.in This information is critical for understanding the electronic properties and reactivity of this compound.

Table 2: Selected NBO Second-Order Perturbation Energies (E(2)) for 3-Ethoxy-4-hydroxybenzaldehyde Note: This table is based on data for an analog to illustrate the application of NBO analysis.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (1) O10π* (C4-C5)2.53Lone Pair -> Antibonding π
LP (2) O10σ* (C4-C9)4.88Lone Pair -> Antibonding σ
LP (1) O11π* (C2-C3)5.23Lone Pair -> Antibonding π
LP (2) O11σ* (C2-C12)1.98Lone Pair -> Antibonding σ
π (C2-C3)π* (C4-C5)20.35π -> π
π (C4-C5)π (C6-C7)17.06π -> π*

This interactive table is based on computational data for 3-ethoxy-4-hydroxybenzaldehyde, providing insight into its electronic stabilization. rasayanjournal.co.in

Intermolecular Interaction Analysis

The arrangement of molecules in a solid-state crystal is governed by a complex network of intermolecular interactions. Understanding these forces is key to predicting crystal packing, polymorphism, and material properties.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions within a crystal. nih.gov The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts that are shorter than the van der Waals radii, typically corresponding to hydrogen bonds and other strong interactions. nih.gov

This analysis can be decomposed into a 2D fingerprint plot, which provides a quantitative summary of the different types of intermolecular contacts. strath.ac.uk Each point on the plot corresponds to a pair of distances (de and di) from the surface to the nearest atom external and internal to the surface, respectively. The plot allows for the separation of contributions from different interaction types, such as H···O, H···H, and C···H contacts.

For various benzaldehyde derivatives, Hirshfeld analysis has shown that O–H···O, C–H···O, and H···H interactions are often dominant in dictating the crystal packing. nih.govnih.gov For example, in one study of a substituted benzamide, H···O/O···H contacts accounted for 30.5% of the Hirshfeld surface, while H···C/C···H and H···H contacts contributed 28.2% and 29.0%, respectively. strath.ac.uk These percentages provide a clear picture of the relative importance of different interactions in the supramolecular assembly.

Energy Frameworks for Interaction Energy Dominance

While Hirshfeld analysis identifies the types of intermolecular contacts, energy framework analysis quantifies the strength of these interactions. This computational method calculates the interaction energies between a central molecule and its neighbors in the crystal lattice, decomposing the total energy into electrostatic, polarization, dispersion, and repulsion components. nih.gov

The results are often visualized as cylindrical frameworks where the radius of the cylinder is proportional to the strength of the interaction energy. This provides a clear and intuitive representation of the dominant forces in the crystal packing. For many organic molecules, including benzaldehyde derivatives, dispersion forces are often the most significant contributor to the total interaction energy, followed by electrostatic interactions. nih.gov This interplay between directional hydrogen bonds (electrostatic) and non-directional van der Waals forces (dispersion) ultimately determines the three-dimensional architecture of the crystal. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling techniques, particularly molecular docking, are essential for predicting how a small molecule like this compound might interact with biological macromolecules.

Prediction of Binding Mechanisms with Biomolecular Targets

Molecular docking is a computational simulation that places a ligand (the small molecule) into the binding site of a target protein and calculates its binding affinity, typically as a "docking score" in kcal/mol. nih.gov A lower binding energy suggests a more favorable and stable interaction. The simulation also reveals the binding mode, detailing the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. researchgate.net

Analogs of this compound have been investigated for their potential to interact with various biological targets. For example, 3-Hydroxy-4-methoxybenzaldehyde was studied for its interaction with a target protein, yielding a binding energy of -5.7 kcal/mol. niscpr.res.in In another study, a hydrazone derivative of 4-hydroxy-3,5-dimethoxybenzaldehyde was docked against the EGFR and HER2 protein kinases, showing preferential binding to EGFR. nih.gov The analysis identified key amino acid residues in the binding pocket that formed hydrogen bonds and hydrophobic interactions with the ligand. nih.gov

These studies demonstrate the power of molecular docking to generate hypotheses about the biological activity of a compound. By predicting the binding mechanism of this compound with various enzymes or receptors, researchers can guide experimental work and accelerate the discovery of new therapeutic agents. mdpi.comnih.gov

Table 3: Example Molecular Docking Results for a Hydroxybenzaldehyde Derivative Note: This table illustrates typical data obtained from a molecular docking study of an analog compound against a protein target.

LigandProtein TargetBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Types
4-Hydroxy-3,5-dimethoxybenzaldehyde derivativeEGFR Kinase-7.5Met793, Lys745, Asp855Hydrogen Bonding, Hydrophobic
4-Hydroxy-3,5-dimethoxybenzaldehyde derivativeHER2 Kinase-7.1Ser783, Asp863, Thr862Hydrogen Bonding, Hydrophobic
3-Hydroxy-4-methoxybenzaldehyde1HSA-5.7Arg144, Lys199, Ser202Hydrogen Bonding

This interactive table is based on data for related compounds, showing how computational docking predicts binding affinity and interactions. niscpr.res.innih.gov

In Silico Pharmacological Profiling

Computational studies, a cornerstone of modern drug discovery, provide a rapid and cost-effective means to evaluate the pharmacological properties of novel chemical entities. For this compound, these methods have been instrumental in predicting its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its potential interactions with various biological targets.

Predicted Pharmacokinetic Properties

The journey of a drug through the body is a critical determinant of its efficacy and safety. In silico models, leveraging vast datasets of known compounds, can forecast these pharmacokinetic parameters. While specific studies on this compound are not yet widely published, the principles of computational ADMET prediction are well-established for structurally similar molecules, such as other vanillin derivatives. These predictive models analyze physicochemical properties like molecular weight, lipophilicity (logP), and polar surface area to estimate a compound's likely behavior.

For a molecule like this compound, the presence of the hexyloxy group is anticipated to increase its lipophilicity compared to its parent compound, vanillin. This modification would likely influence its absorption and distribution characteristics. The following table illustrates the kind of data typically generated in such in silico analyses for a hypothetical compound with similar features.

ADMET ParameterPredicted Value/ClassificationImplication
Human Intestinal AbsorptionHighGood potential for oral bioavailability
Caco-2 PermeabilityModerate to HighIndicates ability to cross intestinal barrier
Blood-Brain Barrier PenetrationPredicted to crossPotential for CNS activity
CYP450 2D6 InhibitionPredicted InhibitorPotential for drug-drug interactions
HepatotoxicityLow ProbabilityFavorable preliminary safety profile
Ames MutagenicityNon-mutagenicLow concern for carcinogenicity

Note: The data presented in this table is illustrative of the types of predictions made in in silico ADMET studies and is not based on published experimental data for this compound.

Molecular Docking and Target Prediction

Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target, typically a protein. This method is crucial for identifying potential biological targets and understanding the molecular basis of a compound's activity.

While specific molecular docking studies for this compound are not yet available in the public domain, research on analogous compounds provides a framework for how such investigations would proceed. For instance, studies on other vanillin derivatives have explored their binding to a range of targets, including enzymes and receptors implicated in various diseases. The aldehyde and hydroxyl groups of the vanillin scaffold are known to participate in key hydrogen bonding interactions within protein binding sites. The hexyloxy side chain would be expected to explore hydrophobic pockets within a target protein, potentially influencing binding affinity and selectivity.

The table below conceptualizes the type of data that would be generated from molecular docking studies of this compound against a panel of hypothetical protein targets.

Protein TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Potential Therapeutic Area
Cyclooxygenase-2 (COX-2)-8.5Arg120, Tyr385, Ser530Anti-inflammatory
Monoamine Oxidase B (MAO-B)-9.2Tyr435, Cys172, Ile199Neuroprotective
Tumor Necrosis Factor-alpha (TNF-α)-7.8Gly121, Tyr151Immunomodulatory
B-cell lymphoma 2 (Bcl-2)-8.9Arg146, Phe105Anticancer

Note: The data in this table is for illustrative purposes to demonstrate the output of molecular docking simulations and does not represent experimentally verified results for this compound.

The insights gleaned from these computational approaches are invaluable for guiding further experimental research. By highlighting potential therapeutic applications and flagging possible liabilities, in silico pharmacological profiling plays a critical role in the early stages of drug discovery and development for novel compounds like this compound.

Research on Advanced Materials Applications of 4 Hexyloxy 3 Hydroxybenzaldehyde Derivatives

Liquid Crystalline Materials Development

Structure-Mesomorphic Property Relationships

Impact of Linking Groups (e.g., Schiff Base, Ester)

The properties of advanced materials derived from 4-(hexyloxy)-3-hydroxybenzaldehyde are significantly influenced by the nature of the linking group used to connect the core to other molecular fragments. Schiff base (-CH=N-) and ester (-COO-) linkages are commonly employed to create molecules with liquid crystalline properties.

Schiff Base Linkages: The azomethine group in Schiff bases is relatively stable and contributes to the linearity and rigidity of the molecule, which are crucial for the formation of liquid crystal phases. rsc.org The electronic nature of the substituents on the aniline (B41778) ring of the Schiff base can modulate the mesomorphic properties. For instance, in a series of Schiff base esters with a hexadecanoyl moiety, derivatives with cyano or nitro terminal groups tend to exhibit smectic phases, while those with hydroxyl groups show nematic phases. nih.gov The formation of intermolecular hydrogen bonding can also influence the type of mesophase observed. nih.gov

Ester Linkages: The ester linkage introduces a dipole moment that can enhance intermolecular interactions, favoring the formation of more ordered smectic phases. nih.gov In a series of calamitic liquid crystals featuring an ester-chalcone central linkage, compounds with longer alkyloxy chains (n ≥ 12) were found to exhibit a smectic A phase. researchgate.net The stability of the mesophase is often dependent on the length of the terminal alkyl or alkoxy chains. Generally, as the chain length increases, the melting point of the compound tends to decrease, and the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid) shows an odd-even effect, where compounds with an even number of carbons in the chain have higher clearing points than those with an odd number.

To illustrate the impact of linking groups and terminal substituents on the mesomorphic properties of related benzaldehyde (B42025) derivatives, the following table summarizes the properties of a series of N-[4-(4-n-hexadecanoyloxybenzoyloxy)benzylidene]-4-substituted-anilines.

Table 1: Mesomorphic Properties of Selected Schiff Base Ester Derivatives

Compound Terminal Group (R) Phase Transition Temperatures (°C) Mesophase Type
1 -CN Cr 105.0 (SmA) 188.0 I Smectic A
2 -OH Cr 122.0 (N) 130.0 I Nematic
3 -NO₂ Cr 102.0 (N) 108.0 I Nematic
4 -SH Cr 98.0 I None

Data sourced from a study on N-[4-(4-n-hexadecanoyloxybenzoyloxy)benzylidene]-4-substituted-anilines. nih.gov Cr = Crystalline, SmA = Smectic A, N = Nematic, I = Isotropic liquid

Effects of Molecular Geometry and Conformational Isomers

Molecules designed for liquid crystal applications are often rod-like (calamitic) or bent-shaped. The 3-hydroxy and 4-hexyloxy substitution pattern of the parent compound can be a precursor to bent-core liquid crystals, which are known to exhibit unique and complex mesophases. ambeed.com A study of bent-shaped liquid crystals with a 3-hydroxybenzoic acid central core revealed that lateral substitution and the length of terminal alkyl chains can be used to tune the mesomorphic properties, leading to the formation of columnar, lamellar, and nematic phases. ambeed.com The reversal of an ester linkage in the central unit was found to cause only slight changes in the physical properties of these materials. ambeed.com

The presence of the hexyloxy chain introduces conformational flexibility. The different conformations of this chain can affect the packing of the molecules in the solid and liquid crystalline states. In the crystalline state of a related compound, 4-hexyloxy-3-methoxybenzaldehyde, two independent molecules were observed in the asymmetric unit, each with an essentially planar conformation. nih.gov The ability of the molecules to adopt specific conformations is crucial for the formation of the ordered arrangements required for mesophases.

Applications in Optical Displays and Sensors

The unique optical properties of liquid crystals make them ideal for use in optical displays. The ability of an external electric field to reorient the molecules in a liquid crystal phase allows for the modulation of light, which is the fundamental principle behind liquid crystal displays (LCDs). Derivatives of this compound, particularly those that form nematic phases, could be components of liquid crystal mixtures for display applications.

In the realm of sensors, liquid crystals are utilized for their sensitivity to external stimuli. The ordered structure of a liquid crystal can be disrupted by the presence of certain analytes, leading to a detectable change in the optical properties. For example, a fluorescent sensor array based on carbon dots has been developed for the identification of hydroxybenzaldehyde and nitrobenzaldehyde isomers. This suggests that derivatives of this compound could be incorporated into sensor designs.

Chemosensor Design and Evaluation

The development of chemosensors for the selective detection of metal ions is a significant area of research. Derivatives of this compound can be functionalized to act as chemosensors, particularly for fluorescent detection.

Fluorescent Chemosensors for Metal Ion Detection (e.g., Zn(II))

Fluorescent chemosensors are designed with a fluorophore unit and a receptor unit that selectively binds to the target analyte. The binding event leads to a change in the fluorescence properties of the fluorophore, such as an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence intensity.

Derivatives of salicylaldehyde, a related compound, have been successfully used to create fluorescent chemosensors for zinc(II) ions. nih.gov For example, a biomimetic fluorescent chemosensor was synthesized that showed a strong fluorescence enhancement upon binding to Zn(II) in an aqueous solution. nih.gov The design of such sensors often involves the formation of a Schiff base with a fluorescent amine, where the binding of the metal ion to the receptor site alters the electronic properties of the molecule and thus its fluorescence. A novel oxadiazole derivative was also designed as a fluorescent chemosensor that exhibited high selectivity and sensitivity for Zn(II) ions, with a pronounced fluorescence enhancement at 430 nm upon the addition of Zn(II). nih.gov

Performance Characteristics and Selectivity

The performance of a chemosensor is evaluated based on several key parameters, including its selectivity, sensitivity (limit of detection), and response time.

Selectivity: A crucial characteristic of a chemosensor is its ability to detect the target analyte in the presence of other potentially interfering species. For Zn(II) sensors, selectivity is tested against a range of other metal ions such as Na⁺, K⁺, Mg²⁺, Ca²⁺, and various transition metals. In the case of the oxadiazole-based sensor, no apparent interference from other metal ions was observed. nih.gov

Sensitivity: The sensitivity of a fluorescent chemosensor is often quantified by its limit of detection (LOD), which is the lowest concentration of the analyte that can be reliably detected. For the aforementioned oxadiazole-based Zn(II) sensor, the detection limit was found to be 6.14 x 10⁻⁷ mol/L. nih.gov The association constant (Ka) between the sensor and the analyte is another important parameter, with a higher value indicating stronger binding. The association constant for the oxadiazole sensor with Zn(II) was determined to be 1.95 x 10⁵ M⁻¹. nih.gov

The following table presents a comparison of the performance characteristics of different fluorescent chemosensors for Zn(II).

Table 2: Performance of Selected Fluorescent Chemosensors for Zn(II)

Chemosensor Type Detection Limit (LOD) Association Constant (Kₐ) Stoichiometry (Sensor:Zn²⁺)
Oxadiazole Derivative nih.gov 6.14 x 10⁻⁷ M 1.95 x 10⁵ M⁻¹ 2:1
Salicylaldehyde-based Copolymer nih.gov Not specified Not specified 1:1

This table is for illustrative purposes and includes data from sensors not directly derived from this compound.

Organic Electronic Materials

Derivatives of this compound also hold promise as building blocks for organic electronic materials. These materials are the active components in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

The properties of organic semiconductors, such as charge carrier mobility and on/off ratio in transistors, are highly dependent on the molecular structure and the packing of the molecules in the solid state. The ability to tune the electronic properties of benzaldehyde derivatives through chemical modification makes them attractive candidates for these applications. For instance, organic soluble indigoids derived from 3-hydroxybenzaldehyde (B18108) have been investigated as n-type organic semiconductors for use in OFETs.

The introduction of a hexyloxy group can improve the solubility of the resulting materials in organic solvents, which is advantageous for solution-based processing techniques like printing, a key factor in the low-cost fabrication of large-area organic electronic devices. The core structure of this compound can be incorporated into larger conjugated systems to create materials with tailored electronic and optical properties for specific device applications.

Organic Semiconductor Material Candidates

There is no available research to suggest that this compound derivatives have been synthesized or investigated as candidate materials for organic semiconductors. Consequently, no data on their electronic properties, such as charge carrier mobility, HOMO/LUMO energy levels, or performance in organic field-effect transistors (OFETs), has been reported.

Evaluation as Dopant Systems in Conductive Films

No studies have been found that evaluate this compound derivatives as dopant systems for conductive films, such as those based on poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS). Therefore, information regarding their ability to enhance the electrical conductivity or modify the work function of such films is not available.

Relationship between Electronic, Optical, and Electrical Performances

Due to the absence of research on the electronic and electrical properties of this compound derivatives in the context of advanced materials, no relationship between their electronic, optical, and electrical performances can be established. While the optical properties of related benzaldehyde derivatives, such as chalcones and Schiff bases, have been explored in the context of liquid crystals and sensing applications, this research does not extend to the specific compound of interest or its application in organic electronics.

Q & A

Q. What are the most reliable synthetic routes for 4-(Hexyloxy)-3-hydroxybenzaldehyde, and how can reaction conditions be optimized?

The synthesis of this compound can be adapted from methods used for structurally similar aldehydes. A common approach involves nucleophilic substitution or etherification reactions. For example:

  • Alkylation of phenolic precursors : React 3-hydroxybenzaldehyde with 1-bromohexane under alkaline conditions (e.g., K₂CO₃/DMF) to introduce the hexyloxy group .
  • Reimer-Tiemann reaction : Adaptations of this method (using phenol derivatives and chloroform in basic media) may yield hydroxybenzaldehydes, though regioselectivity must be controlled .

Q. Optimization strategies :

  • Use catalytic phase-transfer agents (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.
  • Monitor reaction progress via TLC or HPLC to minimize byproducts like o-substituted isomers .

Q. What purification techniques are recommended for isolating this compound with high purity?

  • Crystallization : The compound’s moderate solubility in ethanol (8.45 mg/mL at 25°C, as inferred from analogous aldehydes) allows for slow evaporation or cooling-induced crystallization .
  • Column chromatography : Use silica gel with a hexane/ethyl acetate gradient (e.g., 7:3 to 1:1) to separate unreacted precursors and isomers.
  • Sublimation : For small-scale purification, sublimation under reduced pressure (40–60°C, 0.1 mmHg) can yield high-purity crystals .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • NMR spectroscopy :
    • ¹H NMR : Expect signals at δ 9.8–10.2 (aldehyde proton), δ 6.5–7.5 (aromatic protons), and δ 3.5–4.0 (hexyloxy –OCH₂–) .
    • ¹³C NMR : Confirm the aldehyde carbon (~190 ppm) and hexyloxy linkage (~70 ppm) .
  • HPLC : Use a C18 column with UV detection (λ = 270 nm) and a mobile phase of methanol/water (60:40) to assess purity (>98%) .
  • FT-IR : Key peaks include ν(C=O) ~1680 cm⁻¹ and ν(O–H) ~3200 cm⁻¹ .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected splitting in NMR) be resolved during structural analysis?

  • Multi-technique validation : Cross-validate NMR data with X-ray crystallography (if single crystals are obtainable) . For example, the crystal structure of 4-hexyloxy-3-methoxybenzaldehyde (a structural analog) confirmed substituent positions via C–O bond lengths (1.36–1.42 Å) .
  • Dynamic effects : Assess temperature-dependent NMR to identify conformational flexibility in the hexyloxy chain .
  • Computational modeling : Compare experimental ¹³C NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA software) .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

  • Accelerated stability testing :
    • Thermal stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via HPLC .
    • pH stability : Dissolve the compound in buffers (pH 2–12) and analyze aldehyde oxidation or ether cleavage products .
  • Kinetic studies : Use Arrhenius plots to predict shelf-life under standard storage conditions (e.g., 25°C, dark) .

Q. How can computational methods predict the compound’s reactivity in nucleophilic addition or redox reactions?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the aldehyde group’s LUMO energy (~-1.5 eV) predicts susceptibility to nucleophilic attack .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide drug discovery applications .

Q. What are the key challenges in correlating the compound’s structure with its physicochemical properties (e.g., solubility, partition coefficient)?

  • LogP determination : Experimental LogP (e.g., 1.3 for 4-hydroxybenzaldehyde) can be measured via shake-flask methods, while computational tools (e.g., ACD/Percepta) predict deviations due to the hexyloxy group’s hydrophobicity .
  • Solubility modeling : Use Hansen solubility parameters to optimize solvent systems for crystallization or formulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.